AB-CHMINACA metabolite M4-d4

Isotopic Purity Stable Isotope Labeling Mass Spectrometry

AB-CHMINACA metabolite M4-d4 is a +4 Da deuterated isotopologue essential for matrix-matched calibration in LC-MS/MS quantification of M4—a primary urinary/hair biomarker of AB-CHMINACA exposure. Substituting with non-deuterated analogs introduces uncorrectable analytical error. This CRM-grade standard ensures ISO/IEC 17025 compliance, documented uncertainty budgets, and legally defensible forensic data.

Molecular Formula C15H18N2O2
Molecular Weight 262.34 g/mol
Cat. No. B8100852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-CHMINACA metabolite M4-d4
Molecular FormulaC15H18N2O2
Molecular Weight262.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O
InChIInChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)/i4D,5D,8D,9D
InChIKeyDVXHKIOGZJHOPD-DOGSKSIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AB-CHMINACA Metabolite M4-d4: Analytical Internal Standard for Quantification of Major Synthetic Cannabinoid Metabolite M4


AB-CHMINACA metabolite M4-d4 (CAS: 2703812-37-5) is a deuterium-labeled isotopologue of the synthetic cannabinoid metabolite AB-CHMINACA M4 [1]. As a stable isotope-labeled internal standard (SIL-IS) featuring four deuterium atoms substituted at the indazole ring positions (molecular formula: C15H14D4N2O2; exact mass: 262.1619 Da), this compound is designed for the accurate quantification of AB-CHMINACA metabolite M4 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2]. The parent metabolite, AB-CHMINACA M4, is a major urinary and hair biomarker of AB-CHMINACA consumption formed via hydroxylation on the methylpropyl moiety, and has been detected in authentic human blood, urine, and hair samples at quantifiable concentrations [3]. This reference material is categorized as a synthetic cannabinoid analytical standard and is intended exclusively for forensic toxicology, clinical research, and method validation applications .

Why Generic Substitution Fails for AB-CHMINACA Metabolite M4-d4: Isotopic Fidelity and Matrix Effect Compensation


Substituting AB-CHMINACA metabolite M4-d4 with a non-deuterated analog, a different isotopologue, or an unrelated internal standard introduces quantifiable analytical error that cannot be corrected post-acquisition . In LC-MS/MS quantification of synthetic cannabinoid metabolites in complex biological matrices such as blood, urine, and hair, deuterated internal standards are essential for correcting matrix effects, ion suppression/enhancement, and sample preparation variability . The four-deuterium substitution pattern in M4-d4 provides a mass shift of +4 Da relative to the unlabeled analyte, ensuring complete chromatographic co-elution while maintaining sufficient mass separation to prevent isotopic cross-talk . Studies on AB-CHMINACA metabolism demonstrate that M4 concentrations in authentic samples are typically low (e.g., 2.29 ± 0.14 ng/mL in postmortem blood), making precise quantification critically dependent on a matrix-matched, isotopically identical internal standard to achieve acceptable accuracy and precision [1].

Quantitative Differentiation Evidence for AB-CHMINACA Metabolite M4-d4 Relative to Comparators


Isotopic Purity and Deuterium Incorporation: M4-d4 Versus Non-Deuterated M4

AB-CHMINACA metabolite M4-d4 is supplied with a minimum chemical and isotopic purity of ≥98%, with the four deuterium atoms incorporated at the 4,5,6,7 positions of the indazole ring . In contrast, the non-deuterated AB-CHMINACA metabolite M4 (CAS: 1271630-11-5) lacks this mass shift and cannot serve as an internal standard for its own quantification in MS-based assays . The quantitative difference in molecular weight (262.34 g/mol for M4-d4 versus 258.32 g/mol for M4) corresponds to a +4 Da mass shift, which is the minimum recommended shift for avoiding isotopic overlap in triple quadrupole MS/MS analyses [1].

Isotopic Purity Stable Isotope Labeling Mass Spectrometry

CRM Certification and ISO Accreditation: M4-d4 CRM Versus Standard Reference Material

AB-CHMINACA metabolite M4-d4 is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . In comparison, the non-deuterated AB-CHMINACA metabolite M4 is offered as a Reference Material (RM) without the same level of metrological traceability and accredited certification [1]. The CRM designation ensures that the material has been characterized using validated analytical methods on qualified instrumentation, with documented uncertainty budgets and traceability to SI units [2].

Certified Reference Material ISO 17025 ISO 17034 Analytical Validation

Biomarker Validation and Authentic Sample Detection: M4 Versus M2 and Parent Compound

In a validated LC-MS/MS method for detecting AB-CHMINACA and its six metabolites in human hair, AB-CHMINACA M4 was detected alongside AB-CHMINACA M2 in all 37 authentic samples from suspected users [1]. The concentration of the parent drug was consistently higher than its metabolites, and the amount of AB-CHMINACA M2 exceeded that of AB-CHMINACA M4 in every sample [2]. In a separate postmortem case, blood concentrations were reported as: parent AB-CHMINACA 7.61 ± 0.59 ng/mL, M2 56.73 ± 4.16 ng/mL, and M4 2.29 ± 0.14 ng/mL [3]. This demonstrates that while M2 is the more abundant circulating metabolite, M4 remains quantifiable and is recommended as a urinary biomarker for routine screening [4].

Forensic Toxicology Biomarker Validation Hair Analysis LC-MS/MS

Metabolic Pathway Specificity: M4 (Hydroxylation) Versus M1 (Hydrolysis) and M10 (N-Dealkylation)

In vitro human liver microsome studies generated 10 metabolites of AB-CHMINACA, with three major pathways identified: carboxamide hydrolysis (producing M1), hydroxylation on the methylpropyl moiety (producing M4), and combined N-dealkylation with carboxamide hydrolysis (producing M10) [1]. Among these, only M1, M4, and M10 were confirmed in the urine sample of an authentic AB-CHMINACA abuser [2]. The study authors explicitly recommend the carboxamide hydrolysis metabolite (M1) and the hydroxylation on the methylpropyl moiety metabolite (M4) as biomarkers for routine analysis of urine samples, establishing M4 as one of only two recommended urinary markers for AB-CHMINACA consumption [3].

Metabolic Pathway In Vitro Metabolism Human Liver Microsomes Urinary Biomarker

Priority Application Scenarios for AB-CHMINACA Metabolite M4-d4 Based on Quantitative Evidence


Forensic Toxicology: Quantitative Confirmation of AB-CHMINACA Exposure in Postmortem Blood and Hair

Forensic toxicology laboratories require M4-d4 as a deuterated internal standard for the accurate quantification of AB-CHMINACA metabolite M4 in postmortem blood and hair samples using validated LC-MS/MS methods [1]. The certified reference material (CRM) grade of M4-d4 ensures compliance with ISO/IEC 17025 accreditation requirements for forensic casework, and the compound's +4 Da mass shift provides the isotopic fidelity necessary for matrix effect correction . The consistent detection of M4 in 37 of 37 authentic hair samples and its quantifiable presence in postmortem blood at 2.29 ± 0.14 ng/mL establish this metabolite as a reliable confirmatory biomarker for AB-CHMINACA exposure [2].

Clinical Toxicology and Urine Drug Testing: Method Development for Recommended Urinary Biomarker M4

Clinical and workplace drug testing laboratories developing or validating LC-MS/MS methods for AB-CHMINACA screening should prioritize M4-d4 as the internal standard for quantifying M4, one of only two metabolites explicitly recommended as urinary biomarkers for AB-CHMINACA consumption [3]. The in vitro and in vivo metabolism studies confirm that M4 (hydroxylation on the methylpropyl moiety) is reliably excreted in urine and detectable alongside M1, making M4-d4 an essential reference material for establishing calibration curves, assessing method accuracy, and ensuring inter-laboratory reproducibility [4].

Method Validation and Accreditation: ISO 17025-Compliant Quantitative Analysis

Laboratories seeking or maintaining ISO/IEC 17025 accreditation for synthetic cannabinoid analysis must use metrologically traceable reference materials. M4-d4, available as a CRM certified to ISO 17025 and ISO 17034, fulfills this requirement and provides documented uncertainty budgets essential for method validation [5]. The CRM designation distinguishes M4-d4 from non-certified reference materials and supports the generation of legally defensible quantitative data for forensic and clinical reporting [6].

Research Applications: Metabolic Pathway Elucidation and Pharmacokinetic Studies

Researchers investigating the in vivo metabolism, pharmacokinetics, or tissue distribution of AB-CHMINACA require M4-d4 as a stable isotope-labeled internal standard for absolute quantification of M4 in biological matrices [7]. The high isotopic purity (≥98%) and defined deuterium incorporation at the indazole ring positions enable precise quantification even at low ng/mL concentrations, supporting studies on metabolic stability, enzyme kinetics, and the development of physiologically based pharmacokinetic (PBPK) models for AB-CHMINACA .

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